molecular formula C19H19NO5 B11432153 Methyl 4-(5,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)benzoate

Methyl 4-(5,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)benzoate

Cat. No.: B11432153
M. Wt: 341.4 g/mol
InChI Key: WBOJHVDSNASXLS-UHFFFAOYSA-N
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Description

Methyl 4-(5,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)benzoate is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of the benzoate group adds to its chemical versatility, making it a valuable compound for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(5,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)benzoate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products:

    Oxidation: Products may include quinoline derivatives with hydroxyl groups.

    Reduction: Products may include alcohol derivatives of the original compound.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Methyl 4-(5,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways:

    Molecular Targets: It may interact with enzymes and receptors involved in biological processes.

    Pathways: The compound can modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Uniqueness: Methyl 4-(5,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)benzoate is unique due to the presence of both the quinoline and benzoate groups, which confer distinct chemical properties and potential biological activities. This dual functionality makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H19NO5

Molecular Weight

341.4 g/mol

IUPAC Name

methyl 4-(5,7-dimethoxy-2-oxo-3,4-dihydro-1H-quinolin-4-yl)benzoate

InChI

InChI=1S/C19H19NO5/c1-23-13-8-15-18(16(9-13)24-2)14(10-17(21)20-15)11-4-6-12(7-5-11)19(22)25-3/h4-9,14H,10H2,1-3H3,(H,20,21)

InChI Key

WBOJHVDSNASXLS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(CC(=O)N2)C3=CC=C(C=C3)C(=O)OC)C(=C1)OC

Origin of Product

United States

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